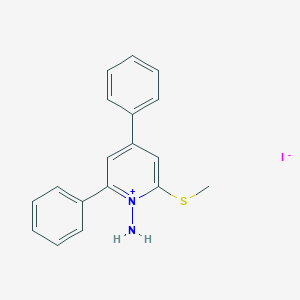![molecular formula C10H8ClN3O2 B14426510 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 84819-80-7](/img/structure/B14426510.png)
4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chlorinated cyclohexadienone core with a hydrazinylidene and oxazole substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . The hydrazinylidene group can be introduced through the reaction of hydrazine derivatives with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the hydrazinylidene group or the oxazole ring.
Substitution: The chlorine atom on the cyclohexadienone core can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism by which 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways within cells. The hydrazinylidene group may play a role in its bioactivity, potentially through interactions with enzymes or other proteins.
類似化合物との比較
Similar Compounds
Similar compounds include other oxazole derivatives and hydrazinylidene-substituted cyclohexadienones. Examples include:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets 4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
84819-80-7 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC名 |
4-chloro-2-[(5-methyl-1,2-oxazol-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-10(14-16-6)13-12-8-5-7(11)2-3-9(8)15/h2-5,15H,1H3 |
InChIキー |
GBWRQZBSUHLWKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)N=NC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide](/img/structure/B14426428.png)
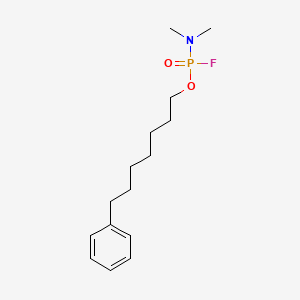
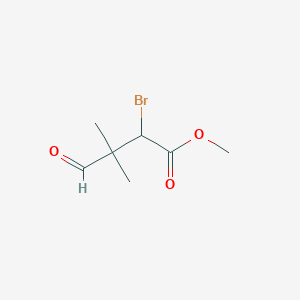

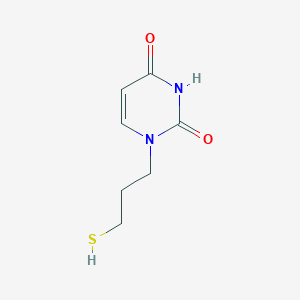
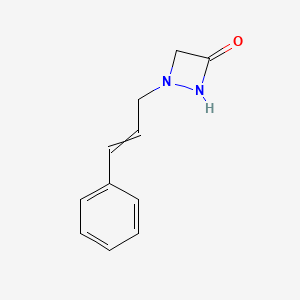
![3-[(2-Phenylethyl)amino]alanine](/img/structure/B14426472.png)
![6-Methyl-3,4-dihydropyrido[1,2-a]pyrimidin-2-one](/img/structure/B14426478.png)
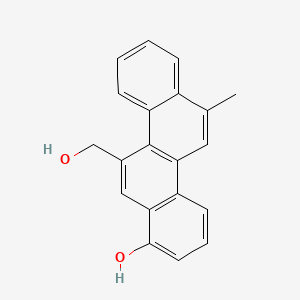
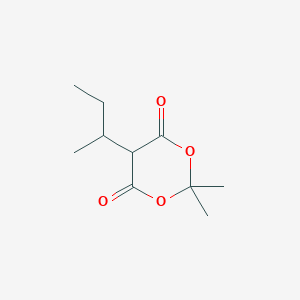
![Butyl (2E)-{[bis(4-methoxyphenyl)methyl]imino}acetate](/img/structure/B14426494.png)

![1,4,6,7,8,9,10,11-Octahydronaphtho[2,3-g]quinoxaline-5,12-dione](/img/structure/B14426504.png)
